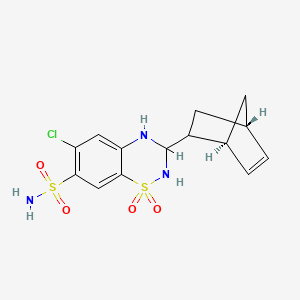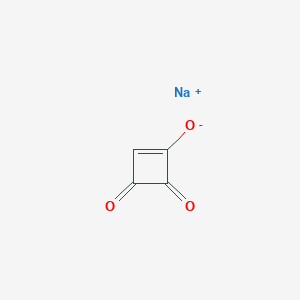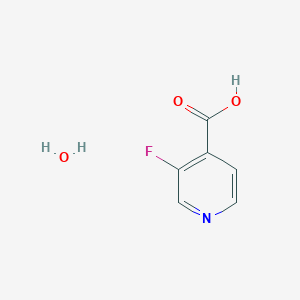![molecular formula C11H9NO2 B7881446 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one CAS No. 33793-83-8](/img/structure/B7881446.png)
3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one
説明
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is a heterocyclic compound that features a fused furan and quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate in this process .
Industrial Production Methods
化学反応の分析
Types of Reactions
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using lithium aluminium hydride to convert esters to alcohols.
Substitution: Intramolecular nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol and cyclohexane under reflux conditions.
Reduction: Lithium aluminium hydride in tetrahydrofuran at room temperature.
Substitution: Pyridinium ylides generated in situ from pyridinium salts using 1,1,3,3-tetramethylguanidine in refluxing acetonitrile.
Major Products Formed
Oxidation: Formation of aldehydes from methyl groups adjacent to nitrogen heterocycles.
Reduction: Formation of alcohols from esters.
Substitution: Formation of 2,3-dihydrofuro[3,2-h]quinolines.
科学的研究の応用
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest as a potential inhibitor of aldose reductase and as an antimalarial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a valuable subject for studying the interactions of heterocyclic compounds with biological systems.
作用機序
The mechanism of action of 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential as an aldose reductase inhibitor suggests that it may interact with the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can be beneficial in managing complications related to diabetes.
類似化合物との比較
Similar Compounds
2,3-Dihydrofuro[3,2-h]quinolines: These compounds share a similar fused ring system and have been studied for their potential as aldose reductase inhibitors and antimalarial agents.
1,3-Dihydrofuro[4,3-b]quinolin-3-ol: This compound is another derivative of quinoline with a furan ring, synthesized using selenium dioxide.
Uniqueness
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is unique due to its specific ring fusion pattern and the presence of a lactone moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
3,9-dihydro-2H-furo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRMFJWKJCSXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274448 | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33793-83-8 | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33793-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



carbohydrazide](/img/structure/B7881364.png)


![6-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7881388.png)



![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B7881402.png)


![(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7881423.png)


